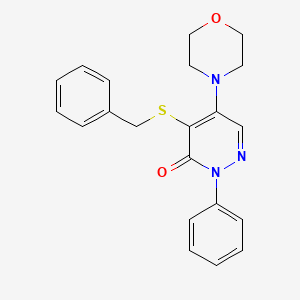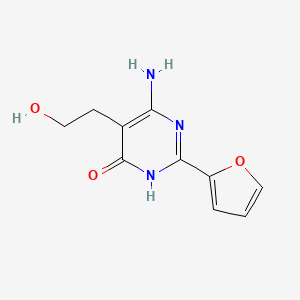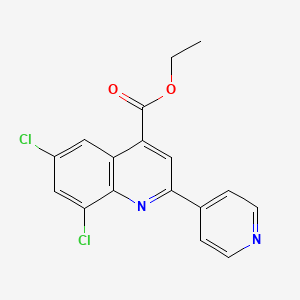![molecular formula C12H9FN4 B12909662 3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62073-31-8](/img/structure/B12909662.png)
3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles fused to aromatic rings. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a 2-fluorobenzyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach is the use of click chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Análisis De Reacciones Químicas
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials, such as polymers and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
1,2,3-Triazolo[4,5-c]pyridine: Similar structure but different substitution pattern.
1,2,3-Triazolo[4,5-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
1,2,3-Triazolo[1,5-a]pyridine: Different fusion pattern of the triazole and pyridine rings.
The uniqueness of 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-b]pyridine lies in its specific substitution pattern and the presence of the 2-fluorobenzyl group, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
62073-31-8 |
|---|---|
Fórmula molecular |
C12H9FN4 |
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
3-[(2-fluorophenyl)methyl]triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9FN4/c13-10-5-2-1-4-9(10)8-17-12-11(15-16-17)6-3-7-14-12/h1-7H,8H2 |
Clave InChI |
HZFAZFKKBGRNFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)N=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)






![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)


![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
